tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate
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Overview
Description
tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an azido group, and a carbamate moiety
Preparation Methods
The synthesis of tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate typically involves multiple steps, starting from suitable starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions .
Chemical Reactions Analysis
tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for various studies.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including the labeling of biomolecules and the development of new materials .
Comparison with Similar Compounds
tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-(5-azidopentanamido)ethyl)carbamate: Similar structure but with different chain lengths and functional groups.
tert-Butyl (5-aminopentyl)carbamate: Lacks the azido group, leading to different reactivity and applications.
tert-Butyl (5-hydroxypentyl)carbamate:
These comparisons highlight the unique properties of this compound, particularly its azido group, which imparts distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C15H29N5O3 |
---|---|
Molecular Weight |
327.42 g/mol |
IUPAC Name |
tert-butyl N-[5-(5-azidopentanoylamino)pentyl]carbamate |
InChI |
InChI=1S/C15H29N5O3/c1-15(2,3)23-14(22)18-11-7-4-6-10-17-13(21)9-5-8-12-19-20-16/h4-12H2,1-3H3,(H,17,21)(H,18,22) |
InChI Key |
SSNVYWJUQRCSND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCNC(=O)CCCCN=[N+]=[N-] |
Origin of Product |
United States |
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